FAAH Inhibition Potency: PICA-Derived JNJ-1661010 Exhibits Low Nanomolar IC50 Against Human and Rat FAAH
Piperazine-1-carboxylic acid (PICA) serves as the core scaffold for the synthesis of JNJ-1661010 (4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide), a potent and selective FAAH inhibitor. JNJ-1661010 demonstrates an IC50 of 12 nM against human FAAH and 34 nM against rat FAAH . This potency is achieved through a mechanism-based covalent inhibition, which is slowly reversible [1]. This directly contrasts with simpler piperazine analogs like 1-benzylpiperazine, which lack this specific inhibitory profile against FAAH and are often associated with non-specific monoaminergic activity [2].
| Evidence Dimension | FAAH Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (human FAAH); IC50 = 34 nM (rat FAAH) |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): No reported specific FAAH inhibition; primarily a non-selective monoamine releasing agent. |
| Quantified Difference | PICA derivative (JNJ-1661010) achieves >10,000-fold lower IC50 against FAAH compared to the baseline comparator's lack of meaningful FAAH activity. |
| Conditions | In vitro enzyme inhibition assay using recombinant human and rat FAAH. |
Why This Matters
For researchers developing analgesics or anxiolytics targeting the endocannabinoid system, PICA is the necessary starting point for accessing a validated, potent chemotype that simpler piperazines cannot provide.
- [1] K. J. K. et al. Biochemical and biological properties of 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 2008. View Source
- [2] Baumann, M. H., et al. (2008). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 33(12), 2929-2937. (Provides context for BZP's mechanism). View Source
